2-[(7-decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
CAS No.: 328119-69-3
Cat. No.: VC21435645
Molecular Formula: C18H29N5O3S
Molecular Weight: 395.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328119-69-3 |
|---|---|
| Molecular Formula | C18H29N5O3S |
| Molecular Weight | 395.5g/mol |
| IUPAC Name | 2-(7-decyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C18H29N5O3S/c1-3-4-5-6-7-8-9-10-11-23-14-15(20-18(23)27-12-13(19)24)22(2)17(26)21-16(14)25/h3-12H2,1-2H3,(H2,19,24)(H,21,25,26) |
| Standard InChI Key | PWURXABIMYXANS-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |
| Canonical SMILES | CCCCCCCCCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |
Introduction
2-[(7-decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound that belongs to the purine class of molecules. Purines are crucial in biological systems, forming the backbone of DNA and RNA, and they also play roles in various metabolic processes. This specific compound is of interest due to its unique structural features and potential applications in pharmaceuticals or biochemical research.
Synthesis Methods
The synthesis of 2-[(7-decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multi-step organic reactions. These may include the formation of the purine ring, introduction of the decyl and methyl groups, and attachment of the sulfanyl-acetamide moiety. Specific synthesis protocols are not detailed in the available literature, but similar compounds often require careful control of reaction conditions to achieve the desired structure.
Potential Applications
While specific applications of this compound are not well-documented, purine derivatives are generally of interest in pharmaceutical research due to their potential biological activities. These can include roles as enzyme inhibitors, receptor ligands, or even as therapeutic agents in diseases involving purine metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume